![molecular formula C7H8N4OS B013073 Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI) CAS No. 108310-77-6](/img/structure/B13073.png)
Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)) is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)) has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the production of reactive oxygen species. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)) has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it exhibits a broad range of biological activities, making it a useful tool for investigating various biological pathways. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)). One potential direction is to investigate its potential as an anticancer agent further. Additionally, its potential as an anti-inflammatory and antimicrobial agent could be explored further. Further studies are also needed to elucidate its mechanism of action fully. Finally, the development of more efficient synthesis methods and the optimization of its solubility in aqueous solutions may expand its potential applications.
Synthesemethoden
The synthesis of Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)) involves the reaction of 7-methoxy-2-oxo-thiazolo[4,5-b]pyridine-3-carboxylic acid hydrazide with an appropriate reagent. The reaction can be carried out using various methods, including refluxing the reactants in a suitable solvent or using microwave irradiation.
Wissenschaftliche Forschungsanwendungen
Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)) has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it has been investigated for its potential as an anticancer agent, with promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
108310-77-6 |
---|---|
Molekularformel |
C7H8N4OS |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
(7-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H8N4OS/c1-12-4-2-3-9-6-5(4)13-7(10-6)11-8/h2-3H,8H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
TXVNUQZUJKEUFV-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=NC=C1)N=C(S2)NN |
Kanonische SMILES |
COC1=C2C(=NC=C1)N=C(S2)NN |
Synonyme |
Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.